molecular formula C8H3FN2 B1294595 4-Fluorophthalonitrile CAS No. 65610-14-2

4-Fluorophthalonitrile

Cat. No. B1294595
CAS RN: 65610-14-2
M. Wt: 146.12 g/mol
InChI Key: QQEKYCCJLSRLEC-UHFFFAOYSA-N
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Description

4-Fluorophthalonitrile is an aryl fluorinated building block . It is used in laboratory chemicals .


Synthesis Analysis

4-Fluorophthalonitrile may be used in the synthesis of 2,29,20,2-tetrafluoropthalocyanito zinc (II) .


Molecular Structure Analysis

The empirical formula of 4-Fluorophthalonitrile is C8H3FN2. It has a molecular weight of 146.12 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluorophthalonitrile are not detailed in the search results, it is known to be used in the synthesis of 2,29,20,2-tetrafluoropthalocyanito zinc (II) .


Physical And Chemical Properties Analysis

4-Fluorophthalonitrile is a solid with a melting point of 100-104 °C .

Scientific Research Applications

Synthesis of 2,29,20,2-tetrafluoropthalocyanito zinc (II)

  • Summary of the Application : 4-Fluorophthalonitrile is used as a building block in the synthesis of 2,29,20,2-tetrafluoropthalocyanito zinc (II) .
  • Results or Outcomes : The outcome of this application is the production of 2,29,20,2-tetrafluoropthalocyanito zinc (II). The yield, purity, and other quantitative data are not provided in the source .

Preparation of Tetrafluoro-substituted Cobalt Phthalocyanine

  • Summary of the Application : 4-Fluorophthalonitrile is used in the synthesis of tetrafluoro-substituted cobalt phthalocyanine (CoF4Pc), which is a type of metal-organic compound .
  • Methods of Application : The CoF4Pc is synthesized from 4-fluorophthalonitrile via a one-step reaction. The hybrid is easily prepared by putting CoF4Pc and as-received carbon nanotubes (CNTs) together in N,N-dimethylformamide (DMF) with sonication treatment at room temperature .
  • Results or Outcomes : The outcome of this application is the production of tetrafluoro-substituted cobalt phthalocyanine. The yield, purity, and other quantitative data are not provided in the source .

Safety And Hazards

4-Fluorophthalonitrile is fatal if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to wear protective clothing and avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for 4-Fluorophthalonitrile are not detailed in the search results, it is known to be used in the synthesis of 2,29,20,2-tetrafluoropthalocyanito zinc (II) . This suggests potential applications in areas where such compounds are useful.

Relevant Papers One relevant paper found discusses the preparation of tetrafluoro-substituted cobalt phthalocyanine nanorods attached on carbon nanotubes for efficient electrocatalytic CO2 reduction . This research could potentially guide future applications of 4-Fluorophthalonitrile in similar contexts.

properties

IUPAC Name

4-fluorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEKYCCJLSRLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073601
Record name 1,2-Benzenedicarbonitrile, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophthalonitrile

CAS RN

65610-14-2
Record name 4-Fluoro-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65610-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarbonitrile, 4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065610142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarbonitrile, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophthalonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
B Murphy - 2012 - doras.dcu.ie
The aim of this research was to investigate the photo-Friedel-Crafts acylation of napthoquinone with a variety of aldehydes using a Rayonet reactor. The long-term aim of this project …
Number of citations: 3 doras.dcu.ie
YB Platonova, AN Volov, LG Tomilova - Journal of Catalysis, 2020 - Elsevier
… 4-fluorophthalonitrile or 4-chlorophthalonitrile respectively in conditions of template … We used Balz-Schiemann reaction for synthesis of 4-fluorophthalonitrile, which is based on …
Number of citations: 12 www.sciencedirect.com
M Li, J Xu, F Qi, Y Wang, C Yan, J Xu - Journal of Solid State …, 2023 - Springer
… commercially available and inexpensive ligand (4-fluorophthalonitrile) via one-step reaction… low price of the starting material (4-fluorophthalonitrile), which shows potential for practical …
Number of citations: 1 link.springer.com
R L. Calandrino, K J. McAuliffe, L E. Dolmage… - Molecules, 2019 - mdpi.com
… Cyclization of 4-fluorophthalonitrile in the presence of BCl 3 resulted in a dark purple solid consisting of a mixture of boron 2,9,16-trifluorosubphthalocyanine chloride (F 3 SPc(C 3 )) …
Number of citations: 3 www.mdpi.com
A Sukhikh, T Basova, S Gromilov - Acta Physica Polonica A, 2016 - bibliotekanauki.pl
… CoPcF4 was synthesized by heating a 4:1 mixture of 4fluorophthalonitrile (Aldrich) and anhydrous cobalt(II) chloride in a glass tube at 220◦C during 6 h. After cooling to room …
Number of citations: 8 bibliotekanauki.pl
B Deng, S Zhang, C Liu, W Li, X Zhang, H Wei… - Rsc Advances, 2018 - pubs.rsc.org
… In the first stage, the bis(ether dinitrile) was obtained via a nucleophilic substitution reaction between 9,9-di-(4-hydroxyphenyl)-4,5-diazafluorene and 4-fluorophthalonitrile. The second …
Number of citations: 39 pubs.rsc.org
E Bukuroshi, S Wong, T Mudigonda, K Nova… - … Systems Design & …, 2021 - pubs.rsc.org
… C 1 mixtures using 4-chlorophthalonitrile or 4-fluorophthalonitrile as the starting material. … : Oakwood Chemicals (3-fluorophthalonitrile, 4-fluorophthalonitrile, 4-chloropthalic anhydride, 3…
Number of citations: 3 pubs.rsc.org
NM Kuprikova, DD Klyamer, AS Sukhikh, PO Krasnov… - Dyes and …, 2020 - Elsevier
… (PbPcF 4 ) and hexadecafluorosubstituted (PbPcF 16 ) lead phthalocyanines were synthesized by heating an equimolar 1:4 mixture of lead(II) acetate with 4-fluorophthalonitrile (Sigma-…
Number of citations: 31 www.sciencedirect.com
C Wu, Y Zhang, D Ma, Q Wang - Dyes and Pigments, 2020 - Elsevier
… The mixture was stirred and heated to 120 C before adding a solution of 4-fluorophthalonitrile (0.731 g, 5.0 mmol) in dimethyl sulfoxide (15 mL). The reaction mixture was heated to 160 …
Number of citations: 15 www.sciencedirect.com
MF Molaire, EH Magin… - Xerographic …, 1997 - spiedigitallibrary.org
… Materials A mixture of 4-fluorophthalonitrile and titanium tetrachloride was suspended in 1-chloronapthalene and heated to 215C for 25 h. The reaction mixture was cooled and the solid …
Number of citations: 5 www.spiedigitallibrary.org

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